Technical Whitepaper: 1,3-Benzoxazol-7-ol – Structural Dynamics and Pharmacophore Utility
Technical Whitepaper: 1,3-Benzoxazol-7-ol – Structural Dynamics and Pharmacophore Utility
Executive Summary
1,3-Benzoxazol-7-ol (CAS: 94242-04-3) represents a distinct subclass of the benzoxazole scaffold, characterized by a hydroxyl group at the C7 position—adjacent to the oxygen bridgehead.[1] Unlike its well-studied isomer, 4-hydroxybenzoxazole, which exhibits strong intramolecular hydrogen bonding and excited-state intramolecular proton transfer (ESIPT), the 7-hydroxy derivative displays unique electronic properties driven by its proximity to the ether oxygen. This guide details the structural architecture, synthesis, and pharmacological potential of 1,3-Benzoxazol-7-ol, positioning it as a critical building block for bioisostere development in medicinal chemistry.
Structural Architecture & Electronic Properties
Molecular Framework
The 1,3-benzoxazole core consists of a benzene ring fused to an oxazole ring. The numbering convention assigns the oxygen atom as position 1 and the nitrogen atom as position 3. The 7-position is located on the benzene ring, directly adjacent to the bridgehead carbon C7a (which bonds to O1).
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SMILES: Oc1cccc2ncoc12 (canonical) or C1=CC2=C(C(=C1)O)OC=N2
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Molecular Weight: 135.12 g/mol [][4]
Electronic Distinction from Isomers
The position of the hydroxyl group dictates the molecule's electronic behavior:
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7-Isomer (This Compound): The hydroxyl group at C7 is spatially distant from the nitrogen lone pair at N3. Consequently, it lacks the strong intramolecular hydrogen bond (
) seen in the 4-isomer. This makes the phenolic proton more accessible for intermolecular interactions and deprotonation. -
4-Isomer Contrast: In 4-hydroxybenzoxazole, the OH group forms a 5-membered intramolecular hydrogen bond with N3, stabilizing the neutral form and enabling ESIPT fluorescence (large Stokes shift). The 7-isomer, lacking this feature, exhibits standard fluorescence and higher acidity.
Graphviz Diagram: Structural Numbering & Electronic Effects
Figure 1.[4][5] Numbering scheme of 1,3-Benzoxazol-7-ol highlighting the C7 position adjacent to the oxygen bridgehead.
Physicochemical Profile
The 7-hydroxy substitution significantly alters the solubility and acid-base profile compared to the parent benzoxazole.
| Property | Value | Notes |
| CAS Number | 94242-04-3 | Specific to 7-isomer (distinct from 273-53-0 parent) |
| LogP (Octanol/Water) | ~1.42 | Moderately lipophilic; suitable for CNS penetration |
| pKa (Acidic) | 8.8 – 9.2 (Predicted) | More acidic than phenol (10.0) due to electron-withdrawing heterocycle |
| Topological PSA | 46.3 Ų | Good membrane permeability (<140 Ų) |
| Melting Point | 185–189 °C | High MP indicates strong intermolecular H-bonding lattice |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; soluble in alkaline aqueous media |
| Fluorescence | Standard | Lacks ESIPT; emission typically in UV-blue region |
Synthetic Pathways[7][8]
The synthesis of 1,3-Benzoxazol-7-ol requires careful selection of the aminophenol precursor to ensure the hydroxyl group ends up at the C7 position. The correct precursor is 3-aminocatechol (2,3-dihydroxyaniline).
Retrosynthetic Analysis
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Target: 7-Hydroxybenzoxazole[1]
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Disconnection: C2–O1 and C2–N3 bonds.
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Precursor: 1,2-dihydroxy-3-aminobenzene (3-aminocatechol).
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Note on Regiochemistry: Cyclization of 3-aminocatechol occurs between the amino group (at pos 3) and the adjacent hydroxyl group (at pos 2). The remaining hydroxyl group (at pos 1) becomes the C7 substituent in the fused system.
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Protocol: Cyclization with Orthoesters
This method is preferred for its mild conditions and high yield.
Reagents:
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3-Aminocatechol (1.0 eq)
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Triethyl orthoformate (TEOF) (1.5 eq)
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Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or Sulfamic acid.
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Solvent: Ethanol or Toluene.
Step-by-Step Methodology:
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Preparation: Dissolve 3-aminocatechol (10 mmol) in anhydrous ethanol (20 mL) under an inert atmosphere (N₂).
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Addition: Add triethyl orthoformate (15 mmol) followed by the acid catalyst (0.5 mmol).
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Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 40% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar spot.
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Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove solvent and excess TEOF.
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Purification: The residue is often a solid. Recrystallize from ethanol/water or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
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Yield: Typical yields range from 75% to 85%.
Graphviz Diagram: Synthetic Route
Figure 2. Cyclization pathway from 3-aminocatechol to 1,3-Benzoxazol-7-ol.
Reactivity & Derivatization[8]
The 1,3-Benzoxazol-7-ol scaffold offers multiple sites for functionalization, making it a versatile intermediate.
O-Alkylation/Acylation
The C7-hydroxyl group is nucleophilic.
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Reaction: Treatment with alkyl halides (R-X) and a base (K₂CO₃/DMF) yields 7-alkoxybenzoxazoles .
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Application: Modulating lipophilicity (LogP) for drug delivery or introducing linker chains.
Electrophilic Aromatic Substitution (EAS)
The benzoxazole ring is generally electron-deficient due to the imine (C=N). However, the hydroxyl group at C7 is electron-donating, activating specific positions on the benzene ring.
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Directing Effect: The OH group directs electrophiles ortho and para to itself.
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Ortho to OH (C6): Sterically accessible.
-
Para to OH (C4): Also activated, but less so than C6 due to the fused ring strain.
-
-
Common Reactions: Nitration (HNO₃/H₂SO₄) or Halogenation (NBS/DMF) typically occurs at C6 or C4 .
Ring Opening
Under strong basic conditions (conc. NaOH, heat), the oxazole ring can hydrolyze back to the aminophenol. This reversible nature is useful for protection/deprotection strategies but requires stability monitoring during formulation.
Pharmacological Relevance[4][9][10]
Bioisosterism
1,3-Benzoxazol-7-ol serves as a bioisostere for:
-
Adenine/Guanine: The fused bicyclic system mimics the purine core of nucleobases, allowing interaction with kinase ATP-binding pockets.
-
Indoles: It provides a similar steric profile to indole but with altered hydrogen bond donor/acceptor properties (N-acceptor, O-acceptor/donor).
Therapeutic Applications
-
Dopamine Agonists: Derivatives of 7-hydroxybenzoxazole (e.g., fused tricyclic systems) have been explored as dopamine D2/D3 agonists for Parkinson's disease, mimicking the 7-hydroxy moiety of 7-OH-DPAT.
-
Antimicrobial Agents: The scaffold is found in compounds exhibiting activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA gyrase B.
-
Melatonin Receptors: 7-alkoxy derivatives show affinity for MT1/MT2 receptors.
Analytical Characterization
To validate the synthesis of 1,3-Benzoxazol-7-ol, the following spectral data are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.65 ppm (s, 1H): The characteristic proton at C2 (N=CH-O). This singlet confirms the formation of the oxazole ring.
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δ 10.20 ppm (s, 1H): Broad singlet for the phenolic OH (D₂O exchangeable).
-
δ 6.80 – 7.30 ppm (m, 3H): Aromatic protons (H4, H5, H6). The coupling pattern (typically doublet-triplet-doublet) confirms the 1,2,3-substitution pattern of the benzene ring.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~153 ppm: C2 (Imidate carbon).
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δ ~145 ppm: C7 (C-OH).
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δ ~140 ppm: C7a (Bridgehead O-side).
-
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IR Spectroscopy:
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3100–3400 cm⁻¹: Broad O-H stretch.
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1620 cm⁻¹: C=N stretch (Benzoxazole ring).
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1250 cm⁻¹: C-O-C stretch.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20242116, 1,3-Benzoxazol-7-ol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1,3-Benzoxazol-7-ol (CAS 94242-04-3).[1][5][6] Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. (Comprehensive guide on cyclization strategies). Retrieved from [Link]
-
Williams, R. pKa Data Compilation. (Reference for phenol and heterocycle acidity trends). Retrieved from [Link]
Sources
- 1. 1,3-Benzoxazol-7-ol | C7H5NO2 | CID 20242116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 4. chemcd.com [chemcd.com]
- 5. 7-Hydroxy-3,4-dihydrocarbostyril | C9H9NO2 | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
